Relacin

Description

Properties

IUPAC Name |

2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREXTMSNGTWUJT-YWPYICTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Relacin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Relacin is a novel antibacterial agent that represents a promising new class of antibiotics targeting bacterial survival strategies rather than essential growth processes.[1][2][3] Traditional antibiotics are often less effective against bacteria in a dormant or stationary state. Relacin, however, is designed to inhibit the "stringent response," a key bacterial survival mechanism, making it a valuable tool in combating antibiotic resistance and persistent infections.[1][4] This document provides a comprehensive overview of the mechanism of action of Relacin, detailing its molecular target, signaling pathways, and the experimental evidence that elucidates its function.

Molecular Target and Core Mechanism

Relacin's primary target is the bacterial stringent response, a stress response pathway that allows bacteria to adapt to and survive in harsh conditions such as nutrient deprivation.[1][2][3][5]

-

Enzyme Inhibition: Relacin specifically inhibits the RelA/SpoT homolog (RSH) enzymes, such as RelA and Rel/Spo.[1][2][5] These enzymes are responsible for synthesizing the alarmone molecules guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp.[1][2][5]

-

(p)ppGpp Analogue: Relacin functions as a (p)ppGpp analogue. By mimicking these alarmones, it is thought to competitively inhibit the RSH enzymes.[2][3]

-

Disruption of the Stringent Response: The stringent response is triggered by the accumulation of (p)ppGpp. By inhibiting the synthesis of these molecules, Relacin effectively prevents the activation of this survival pathway.[1][4] This leads to a failure of the bacteria to transition into a dormant or stationary phase, ultimately resulting in cell death.[1][2][5]

Signaling Pathway

The stringent response is a central signaling hub in bacteria. Relacin's intervention in this pathway has cascading effects on various cellular processes.

Caption: Signaling pathway of the bacterial stringent response and the inhibitory action of Relacin.

In Vitro and In Vivo Effects

Experimental studies have demonstrated the potent antibacterial effects of Relacin across various models.

Inhibition of (p)ppGpp Synthesis

Relacin has been shown to inhibit the synthesis of (p)ppGpp in both in vitro and in vivo settings.[2][5]

| Experiment Type | Organism/Enzyme | Relacin Concentration | Observed Effect |

| In vitro synthesis assay | Purified RelA (E. coli) | Increasing concentrations | Dose-dependent decrease in (p)ppGpp synthesis[2][5] |

| In vitro synthesis assay | Purified Rel/Spo (D. radiodurans) | Increasing concentrations | Dose-dependent decrease in (p)ppGpp synthesis[2][5] |

| In vivo synthesis assay | B. subtilis cells | Not specified | Sharp decrease in (p)ppGpp synthesis[5] |

Effects on Bacterial Growth and Survival

Relacin's disruption of the stringent response has significant consequences for bacterial viability.

| Bacterial Species | Relacin Concentration | Effect |

| B. subtilis | Increasing concentrations | Perturbs entry into stationary phase and leads to cell death[1] |

| B. subtilis | 1 mM | Inhibits biofilm colony formation and causes biofilm disintegration[2][5] |

| B. anthracis | Not specified | Impedes spore formation[2][3] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Relacin.

In Vitro (p)ppGpp Synthesis Assay

This assay directly measures the enzymatic activity of RelA/SpoT homologs and their inhibition by Relacin.

Caption: A generalized workflow for an in vitro (p)ppGpp synthesis assay.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains purified RelA or Rel/Spo enzyme, [α-32P]GTP as a radiolabeled precursor, and ATP in a suitable reaction buffer.

-

Inhibition: Varying concentrations of Relacin are added to the reaction mixtures to assess its inhibitory effect.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped, typically by the addition of formic acid.

-

Chromatography: The reaction products are separated by thin-layer chromatography (TLC) on a polyethyleneimine (PEI) cellulose (B213188) plate.

-

Detection and Quantification: The radiolabeled (p)ppGpp is detected by autoradiography and quantified to determine the extent of inhibition.[2][5]

Biofilm Formation and Disintegration Assay

This assay evaluates the effect of Relacin on the ability of bacteria to form and maintain biofilms.

Methodology for Biofilm Formation:

-

Culture Preparation: Wild-type B. subtilis cells are grown in a biofilm-inducing medium.

-

Treatment: The medium is supplemented with Relacin (e.g., 1 mM) or a vehicle control.

-

Incubation: The cultures are incubated under conditions that promote biofilm formation (e.g., standing cultures for several days).

-

Visualization: Biofilms are visualized using techniques such as confocal microscopy, often with fluorescently tagged bacteria.[2][5]

Methodology for Biofilm Disintegration:

-

Biofilm Growth: Biofilms are allowed to form for a set period before the addition of Relacin.

-

Treatment: Relacin is added to the established biofilms.

-

Incubation: The treated biofilms are incubated for an additional period.

-

Assessment: The extent of biofilm disintegration is assessed visually or by quantifying the remaining biomass.

Structure-Activity Relationship (SAR)

To enhance the potency and efficacy of Relacin, researchers have explored its structure-activity relationship by synthesizing and evaluating a series of deoxyguanosine-based analogs.[6] This research aims to provide deeper insights into the molecular interactions between Relacin and its target enzymes, paving the way for the design of more effective inhibitors of the stringent response.[6] One such analog, compound 2d, was found to be more effective and potent than the original Relacin molecule.[6]

Conclusion

Relacin presents a novel and promising strategy for the development of new antibacterial therapies. By targeting the bacterial stringent response, it effectively circumvents common mechanisms of antibiotic resistance. Its ability to inhibit sporulation and biofilm formation further highlights its potential in treating persistent and difficult-to-eradicate infections.[1][2][5] The absence of known homologs of Rel enzymes in mammalian cells suggests a high therapeutic index for Relacin and its analogs.[1] Further research into the structure-activity relationship and in vivo efficacy of Relacin derivatives will be crucial in translating this innovative approach into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response | PLOS Pathogens [journals.plos.org]

- 6. Design, synthesis and structure-activity relationship of novel Relacin analogs as inhibitors of Rel proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Relacin: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. The bacterial stringent response, a crucial survival mechanism in many pathogenic bacteria, presents a promising avenue for the development of new antimicrobial agents. This response is mediated by the alarmone messengers guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. The synthesis of these molecules is primarily catalyzed by RelA/SpoT homolog (RSH) enzymes. Relacin, a synthetic ppGpp analog, was designed to inhibit these enzymes, thereby disrupting the stringent response and compromising bacterial viability. This document provides a comprehensive technical overview of the discovery, mechanism of action, and history of the Relacin compound.

Discovery and Design

Relacin was first described by Wexselblatt and colleagues in 2012 as a novel antibacterial agent specifically designed to target the stringent response.[1] The compound was conceived as an inhibitor of the ubiquitous bacterial enzyme RelA, which is responsible for producing (p)ppGpp.[1][2] The rationale behind its design was to create a molecule that could mimic the natural substrate of RelA and competitively inhibit its activity. Relacin is a deoxyguanosine-based analog of ppGpp.[3][4] The absence of known homologs to Rel enzymes in mammalian cells makes them an attractive target for selective antibacterial therapy.[5]

Mechanism of Action

Relacin functions by directly inhibiting the enzymatic activity of Rel proteins.[5] This inhibition prevents the synthesis of the (p)ppGpp alarmones, which are critical for bacterial survival under stress conditions such as nutrient deprivation.[5][6] The stringent response, triggered by the accumulation of (p)ppGpp, orchestrates a shift in bacterial physiology from rapid growth to a survival state, which includes entry into the stationary phase, spore formation, and biofilm development.[1][7] By blocking (p)ppGpp production, Relacin effectively prevents bacteria from adapting to these stressful conditions, leading to cell death.[1]

The Stringent Response Signaling Pathway and Relacin's Point of Intervention

Caption: Relacin inhibits the RelA enzyme, blocking (p)ppGpp synthesis and the subsequent stringent response, leading to the failure of bacterial survival strategies and ultimately cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on Relacin.

Table 1: In Vitro Inhibition of Rel Proteins by Relacin

| Relacin Concentration | Inhibition of E. coli RelA (%) | Inhibition of D. radiodurans Rel/Spo (%) |

| 50 µM | ~50 | ~20 |

| 100 µM | ~75 | ~40 |

| 200 µM | ~90 | ~60 |

| 500 µM | ~100 | ~80 |

| Data extracted from Wexselblatt et al., 2012.[1] |

Table 2: Effect of Relacin on the Viability of Bacillus subtilis (PY79)

| Relacin Concentration | Colony Forming Units (CFU/ml) after 24h |

| 0 µM (Control) | ~1 x 109 |

| 200 µM | ~5 x 108 |

| 500 µM | ~1 x 107 |

| 1 mM | ~1 x 105 |

| 2 mM | ~1 x 104 |

| Data extracted from Wexselblatt et al., 2012.[1][4] |

Table 3: Inhibition of Bacillus subtilis Sporulation by Relacin

| Relacin Concentration | Asymmetric Septa Formation (%) | Heat Resistant Spores (%) |

| 0 µM (Control) | 47 | 100 |

| 200 µM | 8 | ~10 |

| 1 mM | 0.5 | ~0.1 |

| Data extracted from Wexselblatt et al., 2012.[1] |

Table 4: Inhibition of Bacillus anthracis Spore Formation by Relacin

| Relacin Concentration | Heat Resistant Spores (%) |

| 0 µM (Control) | 100 |

| 500 µM | ~1 |

| 1 mM | ~0.1 |

| Data extracted from Wexselblatt et al., 2012.[1] |

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This assay measures the enzymatic activity of Rel proteins and the inhibitory effect of compounds like Relacin.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM KCl, 27 mM (NH₄)₂SO₄, 1 mM DTT, 0.5 mM GTP, and 4 mM ATP.[1]

-

Enzyme and Substrates: 1 µg of purified Rel protein (e.g., RelA from E. coli or Rel/Spo from D. radiodurans) and 20 µg of isolated ribosomes are added to the reaction buffer.[1]

-

Radioactive Labeling: 10 µCi of α-³²P labeled GTP is added to the mixture to allow for the detection of the synthesized (p)ppGpp.[1]

-

Inhibitor Addition: Increasing concentrations of Relacin are added to the reaction mixtures to assess its inhibitory potential. A control reaction without Relacin is also prepared.[1]

-

Incubation: The reactions are incubated to allow for the synthesis of (p)ppGpp.

-

Reaction Termination: The reaction is stopped by the addition of formic acid.[1]

-

Analysis: The reaction products are separated using thin-layer chromatography (TLC) on Cellulose PEI plates with 1.5 M KH₂PO₄ as the mobile phase.[1] The radioactive spots corresponding to (p)ppGpp are visualized by autoradiography and quantified.

Caption: Workflow for determining the in vitro inhibitory effect of Relacin on (p)ppGpp synthesis.

Bacterial Growth and Viability Assays

-

B. subtilis Growth Curves: Wild-type B. subtilis (PY79) cells are grown in CH medium at 37°C. At an OD₆₀₀ of 0.2, increasing concentrations of Relacin are added. The optical density is then monitored over time to assess the effect on bacterial growth.[1][4]

-

Colony Forming Unit (CFU) Counting: To determine cell viability, B. subtilis (PY79) cells are incubated in CH medium at 37°C with varying concentrations of Relacin for 24 hours. Serial dilutions of the cultures are then plated, and the number of colonies is counted to determine the CFU/ml.[1][4]

Sporulation and Biofilm Formation Assays

-

Sporulation Assay: B. subtilis cells are induced to sporulate in the presence of different concentrations of Relacin. Sporulation is assessed by monitoring the formation of asymmetric septa using fluorescence microscopy and by determining the number of heat-resistant spores.[1]

-

Biofilm Formation Assay: The effect of Relacin on biofilm formation is evaluated by inducing B. subtilis (3610) to form biofilms in liquid standing cultures (pellicles) or on solid medium in the presence of the compound. The resulting biofilms are then visualized and quantified.[1]

Effects on Bacterial Survival Strategies

Relacin's inhibition of the stringent response has a cascading effect on various bacterial survival mechanisms.

Caption: The logical cascade of events following the introduction of Relacin to a bacterial population.

Structure-Activity Relationship and Future Directions

Subsequent research has focused on the design and synthesis of novel Relacin analogs to improve its potency and pharmacokinetic properties.[3] One study described a series of deoxyguanosine-based analogs, with some compounds showing greater in vitro inhibitory activity against Rel proteins than the original Relacin molecule.[3] A significant challenge that remains is the poor penetration of Relacin and its analogs into Gram-negative bacteria, which limits their spectrum of activity.[5] Future research will likely focus on modifying the chemical structure of Relacin to enhance its membrane permeability and on developing novel delivery mechanisms.[4]

Conclusion

Relacin represents a pioneering effort in the development of antibacterial agents that target the bacterial stringent response. Its discovery has validated the Rel enzymes as a viable target for antibiotic development. While the clinical application of Relacin itself may be limited by its pharmacokinetic properties, it serves as a crucial lead compound for the development of a new class of antibiotics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to guide the design of more potent and broad-spectrum inhibitors of the stringent response, offering a promising strategy in the fight against antibiotic-resistant bacteria.

References

- 1. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized chemical synthesis of human relaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of novel Relacin analogs as inhibitors of Rel proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ppGpp assay - Bacterial genetics lab [paineira.usp.br]

- 7. Relaxin family peptides: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Relacin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Relacin, a novel antibacterial agent, has emerged as a promising candidate in the fight against resilient pathogenic bacteria. By targeting the stringent response, a key survival mechanism in bacteria, Relacin presents a unique therapeutic strategy. This technical guide provides an in-depth exploration of its chemical architecture and a detailed account of its multi-step synthesis, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

Relacin is a 2'-deoxyguanosine-based analogue of (p)ppGpp, the alarmone molecules that trigger the stringent response. Its structure is characterized by the replacement of the pyrophosphate moieties at the 5' and 3' positions of the ribose sugar with glycyl-glycine dipeptides linked via a carbamate (B1207046) bridge.[1] This modification is crucial for its inhibitory activity against RelA and Rel/Spo enzymes, which are responsible for (p)ppGpp synthesis.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid | [3][4] |

| Molecular Formula | C24H31N9O13 | [3][5] |

| Molecular Weight | 653.6 g/mol | [3][5] |

| CAS Number | 1357928-14-3 | [5] |

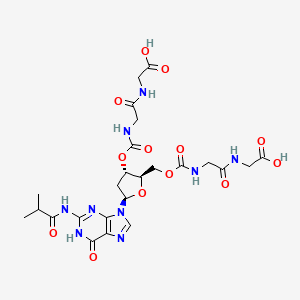

Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of Relacin.

Caption: 2D representation of the chemical structure of Relacin.

The Synthetic Pathway of Relacin

The synthesis of Relacin is a multi-step process involving the protection and functionalization of a deoxyguanosine precursor. The following diagram outlines the key transformations in the synthesis of Relacin. A detailed experimental protocol for each step is provided in the subsequent section.

Caption: Synthetic workflow for the preparation of Relacin.

Detailed Experimental Protocols and Data

The following table summarizes the reaction conditions and reported yields for each step in the synthesis of Relacin, as detailed by Wexselblatt et al.[1][2]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| i | Boc Protection of Amine | Boc anhydride, THF/aqueous sodium bicarbonate, Room Temperature, 4 hours | 77 |

| ii | Benzylation of Carboxylic Acid | Benzyl alcohol, p-toluenesulfonic acid, toluene, reflux, 5 hours | 95 |

| iii | Peptide Coupling | HOBT/HBTU, DMF, DIEA, Room Temperature, overnight | 98 |

| iv | Boc Deprotection | 50% TFA in DCM, Room Temperature, 30 minutes | 86 |

| v | Silylation and Isobutyrylation | a) Trimethylsilyl (B98337) chloride, pyridine, 0°C, 1 hourb) Isobutyric anhydride, Room Temperature, 4 hours | 87 |

| vi | Carbamate Formation | a) CDI, acetonitrile, Room Temperature, overnightb) Product of step iv, DCM, DIEA, Room Temperature, 20 hours | 48 |

| vii | Hydrogenation (Debenzylation) | H2, 10% Pd/C, methanol, 30 psi, Room Temperature, 3 hours | 80 |

Experimental Protocol Details:

Step i: Boc Protection To a solution of the starting material in a mixture of THF and aqueous sodium bicarbonate, Boc anhydride is added. The reaction mixture is stirred at room temperature for 4 hours. After completion, the product is extracted and purified.

Step ii: Benzylation The product from the previous step is dissolved in toluene. Benzyl alcohol and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux for 5 hours. The product is then isolated and purified.

Step iii: Peptide Coupling The protected amino acid is coupled with the amine component using HOBT and HBTU as coupling agents in DMF. DIEA is added as a base, and the reaction is stirred overnight at room temperature.

Step iv: Boc Deprotection The Boc-protected compound is treated with a 50% solution of trifluoroacetic acid in dichloromethane (B109758) for 30 minutes at room temperature to remove the Boc protecting group.

Step v: Silylation and Isobutyrylation The hydroxyl groups are first protected by silylation using trimethylsilyl chloride in pyridine at 0°C for 1 hour. Subsequently, isobutyric anhydride is added, and the reaction is stirred at room temperature for 4 hours to acylate the exocyclic amine of the guanine (B1146940) base.

Step vi: Carbamate Formation The hydroxyl group is activated with carbonyldiimidazole (CDI) in acetonitrile overnight at room temperature. The resulting intermediate is then reacted with the deprotected dipeptide from step iv in dichloromethane with DIEA for 20 hours at room temperature to form the carbamate linkage.

Step vii: Hydrogenation The final deprotection step involves the removal of the benzyl ester by catalytic hydrogenation. The compound is dissolved in methanol and subjected to a hydrogen atmosphere (30 psi) in the presence of 10% palladium on carbon for 3 hours at room temperature to yield Relacin.

This guide provides a foundational understanding of the chemical nature and synthesis of Relacin. For further experimental details, including characterization data (NMR, MS), it is recommended to consult the supporting information of the primary literature.[2]

References

- 1. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response | PLOS Pathogens [journals.plos.org]

- 2. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relacin | C24H31N9O13 | CID 136264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Relacin (1357928-14-3) for sale [vulcanchem.com]

- 5. Relacin | 1357928-14-3 | HEC92814 | Biosynth [biosynth.com]

Relacin: A Targeted Approach to Combating Bacterial Survival Strategies - A Technical Guide on its Differential Effects on Gram-positive vs. Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that target unconventional cellular pathways. Relacin, a synthetic small molecule, represents a promising class of antibiotics that inhibits the bacterial stringent response, a key survival mechanism. This technical guide provides an in-depth analysis of Relacin's mechanism of action and its differential effects on Gram-positive and Gram-negative bacteria. We present a comprehensive overview of the current understanding of Relacin, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the targeted signaling pathways and experimental workflows. This document serves as a valuable resource for researchers and drug development professionals working on novel antimicrobial strategies.

Introduction

Traditional antibiotics primarily target essential processes in actively growing bacteria, such as cell wall synthesis or protein production.[1] However, bacteria have evolved sophisticated mechanisms to survive stressful conditions, including nutrient limitation and antibiotic exposure. One of the most critical and highly conserved of these is the stringent response.[2][3] This response is mediated by the alarmone messengers, guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp.[2] The synthesis of (p)ppGpp is catalyzed by RelA/SpoT homolog (RSH) enzymes.[2]

Relacin is a novel antibacterial agent designed to specifically inhibit these RSH enzymes, thereby disrupting the stringent response.[1][2] Its unique mode of action offers a potential solution to combat bacterial persistence and survival strategies that are not addressed by many conventional antibiotics.[1] This guide delves into the specifics of Relacin's activity, with a particular focus on its contrasting effects on Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of the Stringent Response

The stringent response is a global reprogramming of bacterial metabolism triggered by nutrient starvation and other stressors.[2] In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme RelA synthesizes (p)ppGpp, while SpoT is responsible for its hydrolysis. Gram-positive bacteria, such as Bacillus subtilis, typically possess a single bifunctional RSH enzyme, Rel, that carries out both synthesis and hydrolysis.[2]

Relacin acts as a competitive inhibitor of the RSH enzymes, binding to the (p)ppGpp synthetase domain and preventing the production of these crucial signaling molecules.[2] By blocking the stringent response, Relacin prevents bacteria from adapting to stressful conditions, leading to a failure to enter a dormant or stationary state, and ultimately resulting in cell death in susceptible species.[1][2]

Differential Efficacy: Gram-positive vs. Gram-negative Bacteria

A critical aspect of Relacin's activity is its pronounced difference in efficacy between Gram-positive and Gram-negative bacteria. This disparity is primarily attributed to the structural differences in their cell envelopes.

High Efficacy Against Gram-positive Bacteria

Relacin demonstrates significant antibacterial activity against a range of Gram-positive bacteria.[2][4] By inhibiting the stringent response, Relacin prevents these bacteria from entering a protective stationary phase, leading to continued metabolic activity in a nutrient-depleted environment and ultimately cell death.[2] Furthermore, Relacin has been shown to effectively inhibit the formation of biofilms and spores, two key survival strategies employed by many Gram-positive pathogens.[1][2]

Limited Efficacy Against Gram-negative Bacteria

In contrast, Relacin shows limited to no activity against Gram-negative bacteria such as E. coli when tested in whole-cell assays.[2][5] This is not due to a lack of an effective target, as in vitro studies have shown that Relacin potently inhibits the E. coli RSH enzyme, RelA.[2] The lack of whole-cell activity is attributed to the impermeable outer membrane of Gram-negative bacteria, which prevents Relacin from reaching its intracellular target.[3]

Quantitative Data Summary

The following table summarizes the available quantitative and semi-quantitative data on the efficacy of Relacin against various bacterial species. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of bacteria is not yet available in the public domain. The effective concentrations listed are derived from published studies and represent the concentrations at which significant biological effects were observed.

| Bacterial Species | Gram Stain | Type of Effect | Effective Concentration | Source |

| Bacillus subtilis | Positive | Inhibition of growth | 1-2 mM | [2] |

| Bacillus subtilis | Positive | Inhibition of biofilm formation | 1 mM | [2] |

| Bacillus subtilis | Positive | Inhibition of sporulation | 1 mM | [2] |

| Bacillus anthracis | Positive | Inhibition of sporulation | 1 mM | [1] |

| Deinococcus radiodurans | Positive | Perturbation of stationary phase entry | Not specified | [2] |

| Enterococcus faecalis | Positive | Full inhibition of biofilm growth | 14 mM | [4] |

| Escherichia coli | Negative | No significant effect on growth | Up to 2 mM | [2][5] |

| Escherichia coli | Negative | No inhibition of (p)ppGpp synthesis in vivo | Up to 2 mM | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Relacin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

Test microorganism

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

-

Relacin stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Relacin: Prepare a two-fold serial dilution of the Relacin stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the Relacin dilution. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria and medium without Relacin) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of Relacin at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Assay for (p)ppGpp Synthesis in vivo

This protocol allows for the monitoring of (p)ppGpp levels within bacterial cells treated with Relacin.

Materials:

-

Bacterial culture

-

Growth medium

-

[³²P]orthophosphoric acid

-

Serine hydroxamate (SHX) to induce amino acid starvation

-

Relacin

-

Formic acid

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

-

Phosphorimager

Procedure:

-

Radiolabeling: Grow bacterial cells in a low-phosphate medium supplemented with [³²P]orthophosphoric acid to label the intracellular nucleotide pool.

-

Treatment: Add Relacin at the desired concentrations to the cultures.

-

Induction of Stringent Response: Induce amino acid starvation by adding SHX.

-

Extraction of Nucleotides: At various time points, collect cell samples and extract the nucleotides by adding formic acid.

-

TLC Separation: Spot the nucleotide extracts onto a TLC plate and develop the chromatogram using the appropriate running buffer to separate GTP, ppGpp, and pppGpp.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radioactive spots corresponding to (p)ppGpp and GTP using a phosphorimager. The levels of (p)ppGpp are typically expressed as a percentage of the total guanine (B1146940) nucleotide pool ((p)ppGpp / ((p)ppGpp + GTP)).

Biofilm Formation Inhibition Assay

This assay is used to assess the ability of Relacin to prevent the formation of biofilms.

Materials:

-

Bacterial culture

-

Biofilm growth medium

-

Relacin

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

-

Microplate reader

Procedure:

-

Inoculation and Treatment: In a 96-well plate, add the bacterial inoculum to the biofilm growth medium containing various concentrations of Relacin.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 30°C for 24-48 hours).

-

Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add crystal violet solution to each well to stain the adherent biofilm. Incubate for 15-20 minutes at room temperature.

-

Washing: Remove the excess crystal violet by washing the wells with water.

-

Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion and Future Directions

Relacin presents a compelling new approach to antibacterial therapy by targeting the stringent response, a key bacterial survival mechanism. Its potent activity against Gram-positive bacteria, including its ability to inhibit biofilm and spore formation, highlights its potential for treating infections caused by resilient pathogens. The primary challenge for the broader application of Relacin is its limited efficacy against Gram-negative bacteria due to the permeability barrier of the outer membrane.

Future research should focus on two key areas:

-

Optimizing Delivery to Gram-negative Bacteria: Strategies to enhance the penetration of Relacin across the Gram-negative outer membrane, such as the use of permeabilizing agents or the development of prodrugs, could unlock its full potential against a wider range of pathogens.

-

Comprehensive Efficacy Studies: Systematic testing of Relacin against a broad panel of clinical isolates of both Gram-positive and Gram-negative bacteria is necessary to establish a comprehensive understanding of its spectrum of activity and to determine definitive MIC values.

References

- 1. Relacin, a novel antibacterial agent targeting the Stringent Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of relacin combined with sodium hypochlorite against Enterococcus faecalis biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response | PLOS Pathogens [journals.plos.org]

The Role of Relacin in Inhibiting (p)ppGpp Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a highly conserved bacterial stress response mechanism crucial for survival under adverse conditions, such as nutrient deprivation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. The synthesis of (p)ppGpp is primarily catalyzed by RelA/SpoT homolog (RSH) enzymes. The accumulation of (p)ppGpp leads to a global reprogramming of bacterial physiology, including the downregulation of macromolecular synthesis and the upregulation of stress resistance genes. This makes the stringent response an attractive target for the development of novel antibacterial agents. Relacin, a synthetic analog of ppGpp, has emerged as a promising inhibitor of (p)ppGpp production, particularly in Gram-positive bacteria. This technical guide provides an in-depth overview of the role of Relacin in inhibiting (p)ppGpp synthesis, its mechanism of action, and its effects on bacterial physiology, along with detailed experimental protocols and quantitative data.

Mechanism of Action of Relacin

Relacin is a 2'-deoxyguanosine-based analogue of ppGpp.[1] It is designed to competitively inhibit the synthetase activity of RelA and the bifunctional Rel/Spo enzymes, which are responsible for (p)ppGpp synthesis.[1][2] Upon nutrient starvation, uncharged tRNAs bind to the ribosomal A-site, which triggers the activation of RelA/SpoT.[3] These enzymes then catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of GTP or GDP, producing pppGpp or ppGpp, respectively.[3] Relacin, by mimicking the structure of ppGpp, is thought to bind to the active site of these enzymes, thereby preventing the synthesis of (p)ppGpp.[1] This leads to a significant reduction in the intracellular levels of these alarmones, disrupting the stringent response and compromising the bacterium's ability to adapt to stress.[1][4]

Quantitative Data on Relacin Inhibition

The inhibitory activity of Relacin has been quantified in several studies. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of Relacin required to inhibit (p)ppGpp synthesis or bacterial growth by 50%.

| Parameter | Bacterium | Value | Assay Conditions | Reference |

| IC50 | Bacillus subtilis | 200 µM | Reduction in colony-forming units (CFUs) after 24 hours of incubation. | [1][4] |

| Qualitative Inhibition | Streptococcus pyogenes (GAS) | Growth slightly affected, viability largely reduced after 24 hours. | Growth curves and CFU counting. | [1][5] |

| Qualitative Inhibition | Deinococcus radiodurans | Perturbed entry into stationary phase. | Growth curves and CFU counting. | [4] |

Signaling Pathways

The stringent response pathway is a complex network that regulates various cellular processes. Relacin intervenes at the initial step of this pathway by inhibiting the production of (p)ppGpp.

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This assay measures the synthesis of (p)ppGpp by purified RelA or Rel/Spo enzymes in the presence of various concentrations of an inhibitor like Relacin.

Materials:

-

Purified RelA or Rel/Spo enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT)

-

ATP and GTP (or GDP)

-

[α-³²P]GTP or [γ-³²P]ATP for radiolabeling

-

Relacin (or other inhibitors) at various concentrations

-

Thin Layer Chromatography (TLC) plates (e.g., PEI cellulose)

-

TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures containing reaction buffer, ATP, GTP, and the radiolabeled nucleotide.

-

Add varying concentrations of Relacin to the reaction mixtures.

-

Initiate the reaction by adding the purified RelA or Rel/Spo enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding formic acid.

-

Spot a small volume of each reaction mixture onto a TLC plate.

-

Develop the TLC plate in the running buffer until the solvent front reaches the top.

-

Dry the TLC plate and visualize the radiolabeled (p)ppGpp spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the intensity of the spots to determine the amount of (p)ppGpp synthesized at each Relacin concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Relacin concentration.

In Vivo (p)ppGpp Measurement Assay

This protocol allows for the measurement of (p)ppGpp levels within bacterial cells following treatment with Relacin.

Materials:

-

Bacterial strain of interest (e.g., B. subtilis)

-

Growth medium (e.g., minimal medium)

-

³²P-orthophosphoric acid for radiolabeling

-

Relacin

-

Amino acid starvation inducer (e.g., serine hydroxamate - SHX)

-

Formic acid

-

TLC plates and running buffer

-

Phosphorimager or autoradiography film

Procedure:

-

Grow the bacterial culture in the appropriate medium to the early exponential phase (OD600 ~0.2).

-

Add ³²P-orthophosphoric acid to the culture to label the intracellular nucleotide pool and incubate for a defined period (e.g., 1-2 hours).

-

Add different concentrations of Relacin to the cultures and incubate for a short period (e.g., 15-30 minutes).

-

Induce amino acid starvation by adding SHX.

-

At various time points after SHX addition, take aliquots of the culture and immediately stop metabolic activity by adding cold formic acid.

-

Centrifuge the samples to pellet the cells.

-

Spot the supernatant (containing the extracted nucleotides) onto a TLC plate.

-

Develop, dry, and visualize the TLC plate as described in the in vitro assay protocol.

-

Quantify the levels of (p)ppGpp relative to a stable nucleotide like GTP to determine the effect of Relacin on in vivo (p)ppGpp accumulation.

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine if Relacin interferes with the binding of RelA/SpoT to the ribosome, a key step in the activation of (p)ppGpp synthesis.

Materials:

-

Purified 70S ribosomes

-

Purified RelA/SpoT protein (can be radiolabeled or detected by Western blot)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Relacin at various concentrations

-

Nitrocellulose and nylon membranes

-

Filtration apparatus

-

Scintillation counter (if using radiolabeled protein) or Western blot reagents

Procedure:

-

Incubate purified ribosomes with the RelA/SpoT protein in the binding buffer.

-

Add varying concentrations of Relacin to the incubation mixtures.

-

Incubate at room temperature or 37°C to allow binding to reach equilibrium.

-

Filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane. Ribosome-protein complexes will be retained on the nitrocellulose membrane, while unbound protein will pass through to the nylon membrane.

-

Wash the filters with cold binding buffer to remove non-specifically bound components.

-

If the protein is radiolabeled, quantify the radioactivity on both membranes using a scintillation counter.

-

If the protein is not labeled, detect the amount of protein on the nitrocellulose membrane using Western blotting with an antibody specific to the RelA/SpoT protein.

-

Determine the effect of Relacin on the amount of RelA/SpoT bound to the ribosomes.

Conclusion

Relacin represents a significant step forward in the development of novel antibiotics targeting the bacterial stringent response. Its ability to inhibit (p)ppGpp synthesis in Gram-positive bacteria disrupts crucial survival mechanisms, leading to cell death. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the potential of Relacin and its derivatives as therapeutic agents. Future research should focus on determining the inhibitory constants (Ki) of Relacin, expanding the scope of its activity against a broader range of clinically relevant pathogens, and optimizing its pharmacological properties to overcome challenges such as cell permeability in Gram-negative bacteria. The continued exploration of the stringent response pathway and its inhibitors holds great promise for combating the growing threat of antibiotic resistance.

References

- 1. search.library.nyu.edu [search.library.nyu.edu]

- 2. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide on the Molecular Targets of Relacin in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Relacin, a novel antibacterial agent that acts by inhibiting the bacterial stringent response. This document details the mechanism of action, summarizes key quantitative data, provides an overview of experimental protocols for target validation, and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Molecular Target: Rel Enzymes and the Stringent Response

The primary molecular targets of Relacin in bacterial cells are the Rel enzymes , which are responsible for synthesizing the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1][2][3][4][5] These molecules are key mediators of the stringent response , a global reprogramming of bacterial metabolism that allows survival under stressful conditions such as nutrient starvation.[1][2][3][4][5]

In Gram-negative bacteria like Escherichia coli, (p)ppGpp is primarily synthesized by RelA and hydrolyzed by SpoT.[1] Gram-positive bacteria, such as Bacillus subtilis, typically possess a bifunctional enzyme called Rel/Spo that carries out both the synthesis and hydrolysis of (p)ppGpp.[1] Relacin has been shown to effectively inhibit both RelA and Rel/Spo.[1][5]

The inhibition of Rel enzymes by Relacin leads to a decrease in the intracellular concentration of (p)ppGpp.[1][5] This disruption of the stringent response prevents bacteria from adapting to stressful conditions, ultimately leading to cell death, particularly in Gram-positive bacteria.[1][2]

Mechanism of Action: Direct Inhibition and Ribosome Trapping

Relacin, a 2'-deoxyguanosine-based analogue of ppGpp, directly interacts with and inhibits the (p)ppGpp synthetase activity of Rel enzymes.[1] This has been demonstrated through in vitro assays using purified RelA from E. coli and Rel/Spo from Deinococcus radiodurans.[1][5]

A key aspect of Relacin's mechanism is its ability to act independently of the ribosome. Evidence for this direct interaction comes from experiments with a constitutively active, ribosome-independent mutant of RelA (RelAC638F), which was still susceptible to inhibition by Relacin.[1]

Furthermore, Relacin has been observed to affect the interaction between Rel/Spo and the ribosome. It was found to increase the amount of Rel/Spo "locked" onto stalled ribosomes.[1] This trapping of the enzyme on the ribosome reduces the available pool of Rel/Spo for the synthesis of (p)ppGpp, further contributing to the compound's inhibitory effect.[1]

The following diagram illustrates the proposed mechanism of action of Relacin:

Caption: Mechanism of Relacin action in bacterial cells.

Quantitative Data on Relacin Activity

The inhibitory effect of Relacin on Rel enzymes is dose-dependent.[1][5] The following table summarizes the observed inhibition of (p)ppGpp synthesis in vitro.

| Enzyme Source | Relacin Concentration (mM) | Approximate Inhibition of (p)ppGpp Synthesis (%) |

| E. coli RelA | 0.1 | ~20 |

| 0.5 | ~60 | |

| 1.0 | ~80 | |

| 2.0 | ~100 | |

| D. radiodurans Rel/Spo | 0.1 | ~10 |

| 0.5 | ~30 | |

| 1.0 | ~60 | |

| 2.0 | ~80 |

Data extracted from figures in Wexselblatt et al., 2012.[1]

In vivo studies in B. subtilis have shown that Relacin effectively reduces the accumulation of (p)ppGpp in response to amino acid starvation induced by serine hydroxamate (SHX).[1]

Downstream Cellular Effects of Relacin

By inhibiting the stringent response, Relacin triggers a cascade of downstream effects that are detrimental to bacterial survival, particularly for Gram-positive organisms.

-

Inhibition of Entry into Stationary Phase: Relacin treatment leads to an extended logarithmic growth phase and a failure to properly enter the stationary phase, which is crucial for long-term survival.[1][5] This ultimately results in a significant reduction in cell viability.[1]

-

Perturbation of Spore Formation: In sporulating bacteria like Bacillus subtilis and Bacillus anthracis, Relacin strongly disrupts the formation of resilient endospores.[1][3][4]

-

Disruption of Biofilm Formation: The formation of multicellular biofilms, which are important for bacterial persistence and resistance, is markedly inhibited by Relacin.[1][2][3][4]

The following diagram illustrates the signaling pathway affected by Relacin:

Caption: Signaling pathway disrupted by Relacin.

Experimental Protocols for Target Identification and Validation

The identification and validation of Rel enzymes as the molecular targets of Relacin involved a series of key experiments. The following provides an overview of the methodologies employed.

This assay directly measures the enzymatic activity of purified Rel proteins and the inhibitory effect of Relacin.

-

Objective: To quantify the synthesis of (p)ppGpp by RelA or Rel/Spo in the presence and absence of Relacin.

-

Methodology:

-

Purified RelA or Rel/Spo enzyme is incubated in a reaction buffer containing ATP and [α-³²P]GTP as a radiolabeled precursor.

-

Increasing concentrations of Relacin are added to the reaction mixtures.

-

The reactions are incubated to allow for (p)ppGpp synthesis.

-

The reactions are stopped, and the products are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled (p)ppGpp is quantified using autoradiography.

-

-

Outcome: A dose-dependent decrease in the amount of synthesized (p)ppGpp in the presence of Relacin confirms its inhibitory activity.[1]

The workflow for this experiment can be visualized as follows:

Caption: Workflow for in vitro (p)ppGpp synthesis assay.

This assay is used to determine the effect of Relacin on the interaction between Rel enzymes and the ribosome.

-

Objective: To assess whether Relacin influences the association of Rel/Spo with ribosomes.

-

Methodology:

-

Purified ribosomes are incubated with Rel/Spo in the presence of increasing concentrations of Relacin.

-

The mixture is subjected to ultracentrifugation to pellet the ribosomes and any associated proteins.

-

The ribosomal pellet is washed and then analyzed by SDS-PAGE.

-

The amount of Rel/Spo associated with the 70S ribosomal complexes is detected and quantified by Western blot analysis using an antibody specific to the Rel/Spo protein.

-

-

Outcome: An increase in the amount of Rel/Spo detected in the ribosomal fraction in the presence of Relacin indicates that it promotes the association or inhibits the dissociation of the enzyme from the ribosome.[1]

This assay validates the activity of Relacin within living bacterial cells.

-

Objective: To measure the levels of (p)ppGpp in bacterial cells treated with Relacin under conditions that induce the stringent response.

-

Methodology:

-

Bacterial cultures (e.g., B. subtilis) are grown to a specific optical density.

-

The cultures are treated with or without Relacin.

-

The stringent response is induced by adding an amino acid analog such as serine hydroxamate (SHX).

-

Cellular nucleotides are extracted.

-

The levels of (p)ppGpp in the extracts are determined using thin-layer chromatography (TLC) and autoradiography, similar to the in vitro assay.

-

-

Outcome: A reduction in the accumulation of (p)ppGpp in Relacin-treated cells compared to untreated controls confirms the in vivo efficacy of the compound.[1]

Conclusion

Relacin's primary molecular targets are the Rel enzymes (RelA and Rel/Spo), which are central to the bacterial stringent response. By directly inhibiting the (p)ppGpp synthetase activity of these enzymes and trapping them on the ribosome, Relacin effectively blocks the production of the alarmone (p)ppGpp. This disruption of the stringent response has profound consequences for bacterial survival, leading to an inability to enter a protective stationary phase, impaired sporulation, and reduced biofilm formation. The well-defined mechanism of action and the crucial role of its targets in bacterial physiology make Relacin an attractive candidate for the development of novel antibacterial therapies. Further research could focus on optimizing its efficacy against a broader spectrum of bacterial pathogens and evaluating its potential in clinical settings.

References

- 1. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relacin, a novel antibacterial agent targeting the Stringent Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response | PLOS Pathogens [journals.plos.org]

Relacin's Impact on Bacterial Stationary Phase Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial stringent response is a critical survival mechanism that enables adaptation to harsh environmental conditions, including nutrient limitation, leading to entry into a dormant, antibiotic-tolerant stationary phase. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp, synthesized by RelA/SpoT homolog (RSH) enzymes.[1][2] Relacin, a synthetic ppGpp analogue, has emerged as a potent inhibitor of these enzymes, effectively disrupting the stringent response.[3][4][5] This technical guide provides an in-depth analysis of Relacin's mechanism of action, its quantitative impact on bacterial physiology, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of Relacin and similar compounds as novel antibacterial agents targeting bacterial persistence.

The Stringent Response and Relacin's Mechanism of Action

Under nutrient-limiting conditions, the accumulation of uncharged tRNA in the ribosomal A-site triggers RelA to synthesize (p)ppGpp from GTP and ATP.[6] (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities, such as ribosome and DNA synthesis, towards amino acid biosynthesis and stress survival pathways.[6] This metabolic shift is crucial for entry into the stationary phase, a state of reduced metabolic activity and increased resistance to antibiotics. In many Gram-positive bacteria, a bifunctional enzyme, Rel/Spo, is responsible for both the synthesis and hydrolysis of (p)ppGpp.[3]

Relacin, a 2'-deoxyguanosine-based analogue of ppGpp, is designed to inhibit the (p)ppGpp synthetase activity of RSH enzymes.[3] By binding to these enzymes, Relacin prevents the production of (p)ppGpp, thereby disrupting the stringent response.[3][4][5][7] A key aspect of Relacin's activity is its ability to lock the Rel/Spo enzyme onto the ribosome, preventing the enzyme from "hopping" between ribosomes and thus amplifying the inhibitory effect.[3] The inability to mount a stringent response leads to a failure to properly enter the stationary phase, resulting in continued growth under nutrient-limiting conditions and eventual cell death.[3][8] Furthermore, Relacin has been shown to inhibit other long-term survival strategies such as sporulation and biofilm formation.[3][4][7][8]

Signaling Pathway of the Stringent Response and Relacin's Intervention

References

- 1. Role of the (p)ppGpp Synthase RSH, a RelA/SpoT Homolog, in Stringent Response and Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life | PLOS One [journals.plos.org]

- 3. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relacin, a novel antibacterial agent targeting the Stringent Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

The Stringent Response Pathway and its Inhibition by Relacin: A Technical Guide for Drug Development

For Immediate Release

An In-depth Technical Guide on the Core Mechanisms of Bacterial Survival and a Novel Inhibitory Compound

This whitepaper provides a comprehensive technical overview of the bacterial stringent response, a critical survival pathway, and explores the mechanism and potential of Relacin, a novel inhibitor of this pathway. This document is intended for researchers, scientists, and drug development professionals actively seeking new antibacterial targets and therapeutic agents.

Introduction: The Stringent Response - A Key Bacterial Survival Mechanism

Bacteria possess sophisticated mechanisms to adapt to and survive in harsh environments. One of the most crucial is the stringent response, a highly conserved stress response pathway triggered by various environmental cues, most notably amino acid starvation, but also fatty acid, iron, and other nutrient limitations.[1][2] This response is orchestrated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[1][3] Upon accumulation, these molecules act as global regulators, reprogramming bacterial physiology by modulating the transcription of up to a third of all genes.[1] This cellular reprogramming diverts resources away from proliferation and towards biosynthesis and stress adaptation, inducing a state of dormancy or persistence that contributes to antibiotic tolerance and chronic infections.[4][5]

The synthesis and degradation of (p)ppGpp are managed by enzymes of the RelA/SpoT Homolog (RSH) family.[1][6] In Escherichia coli, the ribosome-associated protein RelA is the primary synthetase activated during amino acid starvation, while SpoT is a bifunctional enzyme with both synthetase and hydrolase activities.[3][7] In many Gram-positive bacteria, a single bifunctional RSH enzyme performs both functions.[6][8] Given the ubiquity of this pathway in bacteria and its absence in mammals, the stringent response machinery presents a promising target for the development of new antibacterial agents.[9][10]

Core Signaling Pathway of the Stringent Response

The canonical activation of the stringent response occurs when a bacterial cell experiences amino acid deficiency. This leads to an accumulation of uncharged tRNAs (tRNAs not carrying their specific amino acid).

The key steps are as follows:

-

Sensing Starvation: During protein synthesis, an uncharged tRNA can enter the A-site (aminoacyl-tRNA site) of a stalled ribosome.[4][11]

-

RelA Activation: The presence of this cognate, deacylated tRNA in the A-site is the molecular signal recognized by the RSH enzyme, RelA.[1][12] RelA, which is associated with the ribosome, is then activated.[11][12]

-

(p)ppGpp Synthesis: Activated RelA catalyzes the synthesis of pppGpp from GTP and ATP.[1] pppGpp can then be converted to ppGpp.

-

Global Reprogramming: (p)ppGpp interacts with RNA polymerase, altering its promoter specificity.[4] This leads to the downregulation of genes involved in growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes for amino acid biosynthesis and stress resistance.[1][4]

This rapid and dramatic shift in the transcriptome allows the bacterium to conserve resources and survive until nutrient availability improves.

Relacin: A Potent Inhibitor of the Stringent Response

Relacin is a novel ppGpp analogue designed as a competitive inhibitor of RSH enzymes.[9][13] It acts as a potent inhibitor of RelA and other Rel enzymes, thereby blocking the production of (p)ppGpp and disrupting the stringent response.[6][14] By preventing the activation of this crucial survival pathway, Relacin makes bacteria vulnerable to nutrient-limiting conditions.[10] This interference leads to a failure to enter a protected stationary phase, resulting in cell death in Gram-positive bacteria.[10][14] Furthermore, Relacin has been shown to inhibit other critical survival strategies, including sporulation and biofilm formation.[9][13]

Quantitative Analysis of Relacin's Inhibitory Effects

Relacin demonstrates a dose-dependent inhibitory effect on the (p)ppGpp synthetase activity of RSH enzymes from both Gram-negative (E. coli RelA) and Gram-positive (D. radiodurans Rel/Spo) bacteria in vitro. This inhibition directly translates to reduced bacterial viability and interference with key survival processes.

Table 1: In Vitro Inhibition of (p)ppGpp Synthesis by Relacin

| Relacin Concentration (mM) | % Inhibition of E. coli RelA | % Inhibition of D. radiodurans Rel/Spo |

|---|---|---|

| 0.25 | ~40% | ~20% |

| 0.5 | ~60% | ~40% |

| 1.0 | ~80% | ~60% |

| 2.0 | ~100% | ~80% |

Data extrapolated from Wexselblatt et al., PLOS Pathogens, 2012.[9]

Table 2: Effect of Relacin on Bacillus subtilis Viability

| Relacin Concentration (mM) | Colony Forming Units (CFU/mL) after 24h |

|---|---|

| 0 (Control) | ~1.5 x 10⁹ |

| 0.5 | ~1.0 x 10⁹ |

| 1.0 | ~5.0 x 10⁸ |

| 2.0 | ~1.0 x 10⁷ |

Data extrapolated from Wexselblatt et al., PLOS Pathogens, 2012.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of stringent response inhibitors. Below are protocols for key experiments used to characterize compounds like Relacin.

In Vitro (p)ppGpp Synthesis Assay

This assay directly measures the enzymatic activity of purified RSH proteins and their inhibition.

Objective: To quantify the synthesis of radiolabeled (p)ppGpp from an α-³²P-GTP precursor and assess the inhibitory effect of a test compound.

Materials:

-

Purified RelA or RSH enzyme.

-

Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT.

-

Substrates: ATP, GTP.

-

Radiolabel: α-³²P-GTP.

-

Test compound (e.g., Relacin) at various concentrations.

-

Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates.

-

TLC Running Buffer: 1.5 M KH₂PO₄ pH 3.4.

-

Phosphorimager and cassettes.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain Reaction Buffer, 1 mM ATP, 0.5 mM GTP, and a small amount of α-³²P-GTP.

-

Add the test compound (Relacin) at desired final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM) to respective tubes. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified RSH enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding an equal volume of 2 M formic acid.

-

Spot 2-5 µL of each reaction mixture onto a PEI-cellulose TLC plate.

-

Develop the TLC plate in the TLC Running Buffer until the solvent front is near the top.

-

Dry the plate and expose it to a phosphorimager screen.

-

Analyze the resulting autoradiogram. The spots corresponding to GTP, pppGpp, and ppGpp will be separated based on their charge and size.

-

Quantify the intensity of the (p)ppGpp spots relative to the total radioactivity in the lane to determine the percentage of synthesis and inhibition.[6]

Bacterial Growth and Viability Assay

This assay assesses the impact of the inhibitor on bacterial growth and survival over time.

Objective: To determine the effect of Relacin on the growth curve and viability (CFU count) of a bacterial strain.

Materials:

-

Bacterial strain (e.g., Bacillus subtilis).

-

Appropriate liquid growth medium (e.g., LB or CH medium).

-

Spectrophotometer (OD₆₀₀).

-

Shaking incubator.

-

Test compound (Relacin) stock solution.

-

Agar (B569324) plates for CFU counting.

-

Sterile dilution tubes and plating supplies.

Procedure:

-

Inoculate an overnight culture of the bacterial strain.

-

The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05.

-

Incubate at 37°C with shaking until the culture reaches early-log phase (OD₆₀₀ ~0.2).

-

Divide the culture into flasks and add Relacin to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.0 mM).

-

For Growth Curve: Continue incubation. At regular intervals (e.g., every hour), measure the OD₆₀₀ of each culture. Plot OD₆₀₀ versus time.[15]

-

For Viability Assay: At specific time points (e.g., 0, 8, 24 hours), remove an aliquot from each culture.[2][10]

-

Perform serial dilutions in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate overnight at 37°C.

-

Count the colonies on the plates to determine the number of colony-forming units per mL (CFU/mL) for each condition and time point.[10]

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent or disrupt biofilm formation.

Objective: To measure the effect of Relacin on the formation of bacterial biofilms in a microtiter plate format.

Materials:

-

Biofilm-forming bacterial strain (e.g., Bacillus subtilis 3610).

-

Biofilm-inducing medium.

-

96-well flat-bottom microtiter plates.

-

Test compound (Relacin).

-

0.1% Crystal Violet solution.

-

30% Acetic Acid or 95% Ethanol (B145695) for solubilization.

-

Plate reader (absorbance at ~550-595 nm).

Procedure:

-

Grow an overnight culture of the test bacteria.

-

Dilute the culture 1:100 in fresh biofilm-inducing medium.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add 100-200 µL of the diluted bacterial culture to each well. Include no-bacteria (media only) and no-inhibitor (bacteria only) controls.

-

Incubate the plate under static conditions at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours.[5][16]

-

Gently discard the planktonic (free-floating) cells by inverting the plate and shaking.

-

Wash the wells gently with water or PBS to remove remaining planktonic cells.

-

Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes. This stains the attached biofilm biomass.[16]

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.

-

Quantify the absorbance of the solubilized dye using a plate reader at a wavelength of ~550 nm. Higher absorbance indicates greater biofilm formation.[16]

Conclusion and Future Directions

The stringent response is a linchpin of bacterial survival, virulence, and antibiotic tolerance. Its central role makes it an ideal target for novel antibacterial strategies. Relacin, a rationally designed inhibitor of RSH enzymes, demonstrates significant promise by effectively blocking this pathway.[9][10] It perturbs the transition into stationary phase, reduces viability, and inhibits crucial long-term survival strategies like sporulation and biofilm formation in Gram-positive bacteria.[9][14]

The absence of known (p)ppGpp synthetases in mammalian cells underscores the therapeutic potential of targeting this pathway, suggesting a high selectivity and low potential for host toxicity.[10] Future research should focus on optimizing the pharmacological properties of Relacin, such as improving its delivery and efficacy against Gram-negative pathogens, and exploring its potential in combination therapies to overcome antibiotic resistance. The methodologies and data presented in this guide provide a robust framework for the continued development of stringent response inhibitors as a next-generation class of antibacterial agents.

References

- 1. Ribosome•RelA structures reveal the mechanism of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Purification and In Vitro Activity Assay for a (p)ppGpp Synthetase from Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.org [static.igem.org]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relacin, a Novel Antibacterial Agent Targeting the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ribosome triggers the stringent response by RelA via a highly distorted tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome•RelA structures reveal the mechanism of stringent response activation | eLife [elifesciences.org]

- 13. Relacin, a novel antibacterial agent targeting the Stringent Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. microbenotes.com [microbenotes.com]

- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Properties of Relacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relacin is a synthetic analogue of the bacterial alarmone (p)ppGpp, a key regulator of the stringent response. This response enables bacteria to survive under stressful conditions by reprogramming their metabolism. Relacin acts as a potent inhibitor of the enzymes responsible for (p)ppGpp synthesis, namely RelA and the bifunctional Rel/Spo (RSH) enzymes.[1][2][3][4] By disrupting the stringent response, Relacin exhibits antimicrobial properties, particularly against Gram-positive bacteria, affecting crucial survival strategies such as entry into stationary phase, sporulation, and biofilm formation.[1][2][3][4][5] This technical guide provides an in-depth overview of the biochemical properties of Relacin, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

Relacin functions as a competitive inhibitor of the (p)ppGpp synthetase activity of Rel enzymes.[1] The stringent response is triggered by nutrient deprivation, leading to the accumulation of uncharged tRNA in the ribosomal A-site. This event activates RelA or Rel/Spo to synthesize (p)ppGpp from GTP (or GDP) and ATP.[1][6] (p)ppGpp then acts as a global regulator, altering transcription and other cellular processes to conserve resources and promote survival.[1][7]

Relacin, being a structural mimic of ppGpp, is thought to bind to the synthetase domain of Rel enzymes, thereby blocking the synthesis of (p)ppGpp.[1][8] This inhibition of (p)ppGpp production prevents the bacterial cell from mounting an effective stringent response, ultimately leading to reduced viability, particularly under stress conditions.[1][2] Modeling studies have suggested that Relacin occupies a significant portion of the synthetase binding pocket, forming various hydrogen bonds and hydrophobic interactions, which accounts for its inhibitory effect.[1]

Quantitative Data: Inhibitory Activity of Relacin

The inhibitory potential of Relacin has been quantified through in vitro enzymatic assays. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Relacin against Rel enzymes from different bacterial species.

| Enzyme Target | Bacterial Source | Estimated IC50 (µM) | Reference |

| RelA | Escherichia coli | ~100 | [5] |

| Rel/Spo | Deinococcus radiodurans | ~200 | [5] |

Note: The IC50 values are estimated from graphical data presented in the cited literature and may vary depending on experimental conditions.

Experimental Protocols

This section details the key experimental methodologies used to characterize the biochemical properties of Relacin.

In Vitro (p)ppGpp Synthesis Assay

This assay is fundamental to determining the direct inhibitory effect of Relacin on the enzymatic activity of purified Rel proteins.

Objective: To quantify the synthesis of (p)ppGpp by RelA or Rel/Spo in the presence of varying concentrations of Relacin.

Materials:

-

Purified RelA or Rel/Spo enzyme

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Substrates: GTP and ATP

-

Radiolabeled precursor: α-³²P-GTP

-

Relacin (at various concentrations)

-

Thin-layer chromatography (TLC) plates (e.g., PEI cellulose)

-

TLC running buffer (e.g., KH2PO4)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, purified Rel enzyme, and the desired concentration of Relacin.

-

Initiate the reaction by adding the substrates GTP and ATP, including the radiolabeled α-³²P-GTP.

-

Incubate the reactions at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reactions (e.g., by adding formic acid).

-

Spot the reaction products onto a PEI cellulose (B213188) TLC plate.

-

Develop the chromatogram using an appropriate running buffer to separate the nucleotides.

-

Dry the TLC plate and visualize the radiolabeled (p)ppGpp spots using a phosphorimager or autoradiography.

-

Quantify the intensity of the (p)ppGpp spots to determine the level of synthesis at each Relacin concentration.

-

Calculate the percentage of inhibition relative to a control reaction without Relacin and determine the IC50 value.[5]

In Vivo (p)ppGpp Accumulation Assay

This assay assesses the ability of Relacin to inhibit (p)ppGpp synthesis within living bacterial cells.

Objective: To measure the levels of (p)ppGpp in bacterial cells treated with Relacin, typically following the induction of the stringent response.

Materials:

-

Bacterial strain of interest (e.g., Bacillus subtilis)

-

Growth medium (e.g., minimal medium)

-

³²P-orthophosphoric acid for radiolabeling

-

Inducer of the stringent response (e.g., serine hydroxamate (SHX) for amino acid starvation)

-

Relacin (at various concentrations)

-

Extraction buffer (e.g., formic acid)

-

TLC materials as described in the in vitro assay.

Procedure:

-

Grow the bacterial culture in a medium containing ³²P-orthophosphoric acid to label the intracellular nucleotide pool.

-

Treat the cells with different concentrations of Relacin.

-

Induce the stringent response by adding an agent like SHX.

-

After a specific incubation period, extract the nucleotides from the cells using an extraction buffer.

-

Separate and quantify the radiolabeled (p)ppGpp using TLC and phosphorimaging as described previously.

-